molecular formula C12H21BrN2O B2433859 4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole CAS No. 1856054-50-6

4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole

Cat. No.: B2433859
CAS No.: 1856054-50-6
M. Wt: 289.217
InChI Key: CTFGSXHFHYLEHJ-UHFFFAOYSA-N
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Description

4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, a sec-butoxymethyl group at position 3, and a butyl group at position 1. The molecular formula of this compound is C12H21BrN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the sec-butoxymethyl group: This can be done by reacting the brominated pyrazole with a suitable alkylating agent, such as sec-butyl bromide, in the presence of a base.

    Introduction of the butyl group: The final step involves the alkylation of the pyrazole nitrogen with butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the corresponding pyrazole derivative with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(sec-butoxymethyl)-1-methyl-1H-pyrazole
  • 4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
  • 4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole

Uniqueness

4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at position 1 and the sec-butoxymethyl group at position 3 can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-3-(butan-2-yloxymethyl)-1-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O/c1-4-6-7-15-8-11(13)12(14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFGSXHFHYLEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COC(C)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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